molecular formula C16H14FN3O3S2 B6500247 2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide CAS No. 946265-02-7

2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6500247
CAS No.: 946265-02-7
M. Wt: 379.4 g/mol
InChI Key: VHALPIKWLMWTCL-UHFFFAOYSA-N
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Description

2-Fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a synthetic small molecule characterized by a fluorobenzene sulfonamide moiety linked via an ethyl chain to a dihydropyridazine ring substituted with a thiophen-2-yl group. The fluorine atom at the benzene ring may enhance metabolic stability and binding affinity through electronic effects, while the thiophene moiety could contribute to lipophilicity and π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHALPIKWLMWTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that belongs to the class of sulfonamides. Its unique structural features, including a fluorine atom, a thiophene moiety, and a pyridazine derivative, suggest potential biological activities that could be leveraged in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H16FN3O3SC_{17}H_{16}FN_3O_3S, with a molecular weight of approximately 393.5 g/mol. The presence of the sulfonamide functional group (-SO₂NH₂) is significant as it is known for its antibacterial properties.

PropertyValue
Molecular FormulaC17H16FN3O3SC_{17}H_{16}FN_3O_3S
Molecular Weight393.5 g/mol
Functional GroupsSulfonamide, Fluoro
StructureComplex heterocyclic

The biological activity of sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase, which disrupts folate synthesis necessary for bacterial growth. Given the structural complexity of this compound, it may also interact with additional biological targets beyond traditional pathways.

Pharmacological Properties

Research indicates that compounds containing pyridazine rings exhibit various pharmacological activities, including anti-inflammatory and anti-cancer properties. The thiophene moiety can enhance these activities through interactions with biological targets such as enzymes or receptors.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study evaluating similar sulfonamide derivatives indicated that modifications in the structure could enhance anti-cancer activity. For instance, derivatives with thiophene rings demonstrated significant inhibition against cancer cell lines.
  • Cardiovascular Effects : Another research focused on benzene sulfonamides revealed their effects on perfusion pressure and coronary resistance in isolated rat heart models. Specific derivatives exhibited promising results in modulating cardiovascular parameters .
  • COX Inhibition : Compounds structurally related to this compound have been evaluated for their COX inhibitory activity. Some derivatives showed significant inhibition rates, suggesting potential use in inflammatory conditions .

Experimental Design

To assess the biological activity of this compound and its derivatives, various experimental designs can be employed:

GroupCompoundDose
ControlKrebs-Henseleit solution only-
Experimental 12-fluoro-N-{2-[6-oxo...0.001 nM
Experimental 2Benzene sulfonamide derivative0.001 nM

Data collected from these experiments can be analyzed using statistical methods such as ANOVA to determine significance levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound, 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide (CAS: 1571028-37-9), shares the sulfonamide and dihydropyridine core but differs in substituents . Key comparisons include:

Parameter Target Compound CAS 1571028-37-9
Core Structure Dihydropyridazine with thiophen-2-yl Dihydropyridine with 1,2,4-oxadiazole and methoxyethoxybenzyl
Sulfonamide Substitution Fluorine at benzene ring (electron-withdrawing) Methyl group at benzene ring (electron-donating)
Heterocyclic Moieties Thiophene (aromatic, sulfur-containing) Oxadiazole (polar, nitrogen-rich) and methoxyethoxy (polar, flexible)
Hypothetical Bioactivity Potential kinase inhibition via thiophene interaction Possible solubility-enhanced targeting of hydrophilic binding pockets

Methodological Considerations for Comparative Analysis

Structural comparisons rely heavily on crystallographic data and computational modeling. Tools like SHELXL (for refinement) and WinGX (for data processing) are critical for elucidating molecular conformations and intermolecular interactions . For example:

  • SHELX -based refinements can reveal differences in bond lengths and angles caused by fluorine vs. methoxyethoxy substituents.
  • ORTEP visualizations (via WinGX) highlight anisotropic displacement parameters, which may correlate with thermal stability or flexibility .

Research Findings and Limitations

While direct biological data for the target compound is absent in the provided evidence, structural analogs suggest:

  • Thiophene-containing compounds often exhibit enhanced binding to hydrophobic enzyme pockets (e.g., kinases) compared to polar substituents like oxadiazoles.
  • Fluorinated sulfonamides demonstrate improved bioavailability in preclinical models due to reduced CYP450 metabolism .

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